molecular formula C13H12Br2Cl6 B1596368 7,8-Dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro-1,4-methanobenzocyclooctene CAS No. 51936-55-1

7,8-Dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro-1,4-methanobenzocyclooctene

Cat. No. B1596368
CAS RN: 51936-55-1
M. Wt: 540.8 g/mol
InChI Key: XRFONNJUMOCNHA-UHFFFAOYSA-N
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Description

This compound, also known as 5,6-dibromo-1,10,11,12,13,13-hexachlorotricyclo [8.2.1.02,9]tridec-11-ene, has the molecular formula C13H12Br2Cl6 . It is a complex organic molecule with multiple halogen substitutions. The molecule has a total of 13 carbon atoms, 12 hydrogen atoms, 2 bromine atoms, and 6 chlorine atoms .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple halogen atoms and a cyclooctene ring . The PubChem database provides a 2D structure, but conformer generation for a 3D structure is disallowed due to too many undefined stereo centers .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 540.8 g/mol . The compound has a high logP value of 6.4, indicating that it is quite hydrophobic . The exact melting and boiling points are not available, but the boiling point is estimated to be 480.7ºC at 760mmHg . The compound has a density of 1.93g/cm3 .

Scientific Research Applications

Chemical Synthesis and Structure Analysis

  • Azabicyclo Chemistry : Research in this field explores the synthesis and structural analysis of various chemical compounds, including studies related to 7,8-Dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro-1,4-methanobenzocyclooctene. For example, Mokotoff and Sprecher (1974) investigated the solvolysis of N-chloro-N-methyl-2-cyclohexene-1-ethanamine in methanol, leading to the formation of structurally related compounds (Mokotoff & Sprecher, 1974).

Pesticide Chemistry

  • Metabolism in Organisms : Studies have been conducted to understand the metabolism of structurally related compounds in organisms. For instance, Baldwin and Robinson (1969) reported on the metabolism in rats of a photo-isomerization product of a structurally similar compound, contributing to the understanding of how these chemicals are processed in biological systems (Baldwin & Robinson, 1969).

Environmental Impact Studies

  • Presence in Ecosystems : Research has also focused on the environmental impact and presence of such compounds in ecosystems. For example, Sparovek et al. (2001) investigated the presence of organochlorine compounds, similar in structure to 7,8-Dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro-1,4-methanobenzocyclooctene, in a Brazilian watershed area. This study contributes to understanding the environmental distribution and impact of such chemicals (Sparovek et al., 2001).

properties

IUPAC Name

5,6-dibromo-1,10,11,12,13,13-hexachlorotricyclo[8.2.1.02,9]tridec-11-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Br2Cl6/c14-7-3-1-5-6(2-4-8(7)15)12(19)10(17)9(16)11(5,18)13(12,20)21/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFONNJUMOCNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CCC2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Br2Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866227
Record name 7,8-Dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro-1,4-methanobenzocyclooctene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro-1,4-methanobenzocyclooctene

CAS RN

51936-55-1
Record name 7,8-Dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro-1,4-methanobenzocyclooctene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51936-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Methanobenzocyclooctene, 7,8-dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Methanobenzocyclooctene, 7,8-dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 7,8-Dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro-1,4-methanobenzocyclooctene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,8-dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro-1,4-methanobenzocyclooctene
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-Dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro-1,4-methanobenzocyclooctene
Reactant of Route 2
7,8-Dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro-1,4-methanobenzocyclooctene
Reactant of Route 3
Reactant of Route 3
7,8-Dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro-1,4-methanobenzocyclooctene
Reactant of Route 4
7,8-Dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro-1,4-methanobenzocyclooctene
Reactant of Route 5
7,8-Dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro-1,4-methanobenzocyclooctene
Reactant of Route 6
7,8-Dibromo-1,2,3,4,11,11-hexachloro-1,4,4a,5,6,7,8,9,10,10a-decahydro-1,4-methanobenzocyclooctene

Citations

For This Compound
5
Citations
EAR Zuiderveen, JC Slootweg, J de Boer - Chemosphere, 2020 - Elsevier
This critical review summarizes the occurrence of 63 novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods and food. It includes their EU registration and (…
Number of citations: 110 www.sciencedirect.com
V Cajes - 2022 - diva-portal.org
Photodegradation is a major degradation mechanism for many environmental contaminants, both in indoor environments as well as in outdoor environments, and many of the …
Number of citations: 0 www.diva-portal.org
D Ramos García - 2014 - diposit.ub.edu
This work presents a method for simultaneous extraction and analysis of brominated and organophosphorus flame retardants in atmospheric particulate matter (PM) phase in an urban …
Number of citations: 0 diposit.ub.edu
EB Wedebye, NG Nikolov, EE Nielsen, J Boberg… - orbit.dtu.dk
The aim of this project was to attempt grouping of a number of identified brominated flame retardants (BFRs) found in a survey performed in 2014 for the Danish Environmental …
Number of citations: 2 orbit.dtu.dk
EB Wedebye, NG Nikolov, E Nielsen, J Boberg… - Mutation Research, 1988 - mst.dk
The aim of this project was to attempt grouping of a number of identified brominated flame retardants (BFRs) found in a survey performed in 2014 for the Danish Environmental …
Number of citations: 2 www2.mst.dk

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